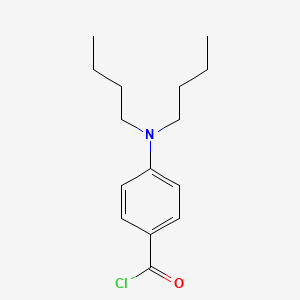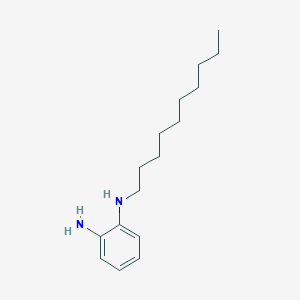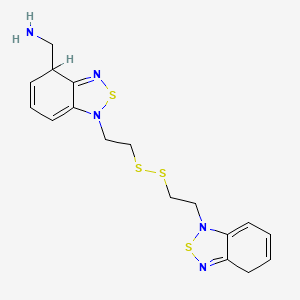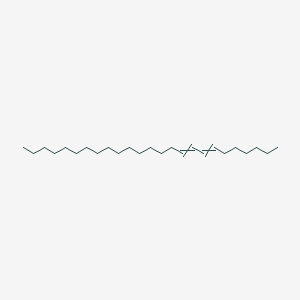
Pentacosa-7,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacosa-7,9-diene is an organic compound with the molecular formula C25H48 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long hydrocarbon chain with double bonds located at the 7th and 9th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacosa-7,9-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the elimination of water or hydrogen halide, respectively, to form the double bonds in the diene . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Pentacosa-7,9-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Allylic halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Allylic halides.
Aplicaciones Científicas De Investigación
Pentacosa-7,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dienes in various chemical reactions, including the Diels-Alder reaction
Biology: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species
Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mecanismo De Acción
The mechanism by which pentacosa-7,9-diene exerts its effects depends on the specific reaction or application. In the case of the Diels-Alder reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring . The double bonds in this compound allow it to participate in various addition and substitution reactions, often involving the formation of carbocation intermediates .
Comparación Con Compuestos Similares
Pentacosa-7,9-diene can be compared with other dienes, such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds, commonly used in polymer synthesis.
Isoprene: Another diene used in the production of synthetic rubber.
Nonacosa-7,11-diene: A similar compound with double bonds at different positions, also studied for its role in insect pheromones.
This compound is unique due to its specific double bond positions and long hydrocarbon chain, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
67169-11-3 |
|---|---|
Fórmula molecular |
C25H48 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
pentacosa-7,9-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,17,19H,3-12,14,16,18,20-25H2,1-2H3 |
Clave InChI |
MOPZORIRSCDWHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



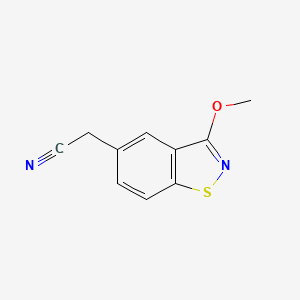


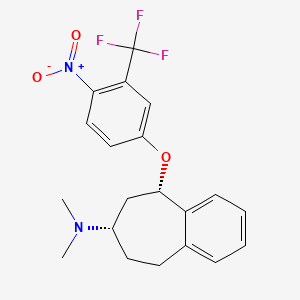
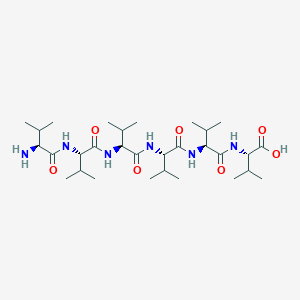

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
